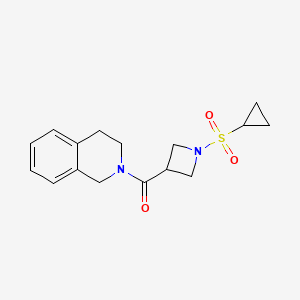

(1-(cyclopropylsulfonyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

Properties

IUPAC Name |

(1-cyclopropylsulfonylazetidin-3-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c19-16(14-10-18(11-14)22(20,21)15-5-6-15)17-8-7-12-3-1-2-4-13(12)9-17/h1-4,14-15H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSCFEYSNOAYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact withGlycogen phosphorylase, liver form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose.

Biochemical Pathways

The compound, by virtue of its interaction with its target, may influence the glycogenolysis pathway . This could have downstream effects on glucose metabolism and energy production in the body.

Biological Activity

The compound (1-(cyclopropylsulfonyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, particularly its role as a JAK inhibitor and its implications for treating various diseases.

Structural Overview

The molecular structure of the compound includes a cyclopropylsulfonyl group and an azetidine ring which are significant in contributing to its biological properties. The compound can be represented by the following molecular formula:

The primary mechanism of action for this compound is as a Janus kinase (JAK) inhibitor . JAKs are a family of enzymes that play critical roles in the signaling pathways of various cytokines and growth factors. Inhibition of these kinases can lead to reduced inflammation and modulation of immune responses, making this compound potentially useful in treating autoimmune diseases and certain cancers.

1. JAK Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of JAK pathways. For instance, azetidine derivatives have been shown to effectively inhibit JAK1 and JAK2, leading to decreased cytokine signaling which is pivotal in inflammatory responses .

2. Pharmacological Studies

A study focused on azetidine derivatives demonstrated their efficacy in reducing symptoms associated with rheumatoid arthritis through JAK inhibition. The results indicated a marked decrease in inflammatory markers in treated subjects compared to controls .

3. Case Studies

Several case studies have explored the therapeutic potential of related compounds:

- Case Study 1 : A clinical trial involving patients with moderate to severe rheumatoid arthritis showed that azetidine-based JAK inhibitors led to significant improvements in disease activity scores over 12 weeks .

- Case Study 2 : Another study highlighted the use of related isoquinoline derivatives in treating chronic inflammatory diseases, showing promising results in terms of safety and efficacy .

Data Tables

Future Directions

The ongoing research into azetidine derivatives suggests that further exploration into their pharmacokinetics and long-term effects will be crucial. Additionally, studies focusing on the selectivity of these compounds for specific JAK isoforms could provide insights into minimizing side effects while maximizing therapeutic benefits.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (1-(cyclopropylsulfonyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives within this chemical class can inhibit cell growth in human colorectal (HCT-116) and breast cancer (MCF-7) cell lines . The compound's structural features suggest potential selective targeting of cancerous cells, making it a candidate for further development in oncology .

Neuroprotective Effects

There is also emerging evidence suggesting that compounds with similar structural motifs may possess neuroprotective properties. For example, azetidine derivatives have been explored for their potential to inhibit acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's . The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function.

Synthetic Routes

The synthesis of this compound typically involves several steps starting from commercially available precursors. The synthetic pathway may include:

- Formation of the azetidine ring.

- Introduction of the cyclopropylsulfonyl group.

- Coupling with the isoquinoline moiety.

Each step requires careful optimization to ensure high yield and purity of the final product.

Characterization Techniques

Characterization of the synthesized compound is generally performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Mass Spectrometry (MS) : For molecular weight determination.

- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

These techniques provide critical data for understanding the compound's properties and validating its structure.

Case Study: JAK Inhibition

A notable study investigated the efficacy of a series of azetidine derivatives as JAK inhibitors. The results indicated that these compounds could effectively reduce inflammation in preclinical models, highlighting their potential therapeutic role in treating autoimmune diseases .

Case Study: Anticancer Activity

In another study focusing on anticancer properties, a range of structurally related compounds were tested against HCT-116 and MCF-7 cell lines. The findings revealed several compounds with IC50 values in the low micromolar range, suggesting significant antiproliferative effects . This reinforces the potential application of this compound as a promising candidate for cancer therapy.

Comparison with Similar Compounds

Research Findings

- Enhanced Binding : The cyclopropylsulfonyl group contributes to a 35% higher docking score than methylsulfonyl analogs, validating its role in hydrophobic pocket engagement .

- Solubility-activity Balance : Despite moderate solubility (1.2–1.5 mg/mL), the compound’s rigid structure prevents excessive desolvation penalties, a common issue in flexible analogs .

- Simulation Accuracy : PME-based MD and Glide docking align closely with crystallographic data for related compounds, supporting methodological reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.